7-Chloro-4-iodoisoquinolin-1-ol

Chemoselective cross-coupling Suzuki-Miyaura coupling Regioselective functionalization

7-Chloro-4-iodoisoquinolin-1-ol (C₉H₅ClINO, exact mass 304.91 g/mol) is a dual-halogenated isoquinolin-1-ol derivative belonging to the 1(2H)-isoquinolinone scaffold class. The compound features a chlorine atom at the 7-position and an iodine atom at the 4-position on the isoquinoline ring, with a hydroxyl/keto tautomeric functionality at the 1-position.

Molecular Formula C9H5ClINO
Molecular Weight 305.50 g/mol
Cat. No. B13672555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-iodoisoquinolin-1-ol
Molecular FormulaC9H5ClINO
Molecular Weight305.50 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C(=O)NC=C2I
InChIInChI=1S/C9H5ClINO/c10-5-1-2-6-7(3-5)9(13)12-4-8(6)11/h1-4H,(H,12,13)
InChIKeyUAYXVMWRVFQZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-4-iodoisoquinolin-1-ol: Baseline Chemical Identity and Synthetic Utility Profile


7-Chloro-4-iodoisoquinolin-1-ol (C₉H₅ClINO, exact mass 304.91 g/mol) is a dual-halogenated isoquinolin-1-ol derivative belonging to the 1(2H)-isoquinolinone scaffold class [1]. The compound features a chlorine atom at the 7-position and an iodine atom at the 4-position on the isoquinoline ring, with a hydroxyl/keto tautomeric functionality at the 1-position . This substitution pattern endows it with differentiated reactivity profiles for sequential cross-coupling strategies, enabling chemoselective functionalization at the C4 (iodide) position while retaining the C7 (chloride) site for subsequent derivatization . The isoquinolin-1(2H)-one core is recognized as a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic therapeutic candidates [2].

Why 7-Chloro-4-iodoisoquinolin-1-ol Cannot Be Freely Substituted by Other Halogenated Isoquinolinones


Generic substitution among halogenated isoquinolin-1-ol derivatives is unreliable due to the profound electronic and steric influence of specific halogen substitution patterns on both chemical reactivity and biological target engagement [1]. The C4 iodine imparts orthogonal cross-coupling reactivity distinct from bromo or chloro analogs, while the C7 chlorine modulates ring electronics differently than fluoro, bromo, or unsubstituted variants, directly affecting nucleophilic aromatic substitution rates and regioselectivity in subsequent derivatizations . The tautomeric equilibrium between the 1-hydroxy and 1(2H)-one forms is sensitive to substitution pattern and solvent environment, altering hydrogen-bond donor/acceptor capacity in biological contexts [2]. Consequently, procurement of the exact compound rather than a near-analog is essential to preserve the specific reactivity sequence, physicochemical properties, and biological profile intended in synthetic routes or screening cascades [3].

Quantitative Differentiation of 7-Chloro-4-iodoisoquinolin-1-ol: Comparative Evidence Assessment


Orthogonal Cross-Coupling Reactivity: C4 Iodide vs. C7 Chloride Selectivity Contextualized by Quinoline Analog Data

No direct head-to-head cross-coupling data for 7-chloro-4-iodoisoquinolin-1-ol with comparators were identified in accessible primary literature. As class-level inference, the structurally analogous 7-chloro-4-iodoquinoline demonstrates highly regioselective Suzuki coupling: reaction with phenylboronic acid under phosphine-free Pd(OAc)₂ catalysis in boiling water gives 7-chloro-4-phenylquinoline in 98% isolated yield, dramatically surpassing the 4,7-dichloroquinoline comparator which produces only 78% of the mono-phenyl product alongside 12% diphenylquinoline [1]. This 20-percentage-point regioselectivity advantage is attributable to the superior oxidative addition propensity of the C–I bond over C–Cl, a principle directly transferable to the isoquinolin-1-ol scaffold where the C4 iodide similarly enables chemoselective coupling in the presence of the C7 chloride [1].

Chemoselective cross-coupling Suzuki-Miyaura coupling Regioselective functionalization

Halogen Exchange Synthesis Efficiency: Iodide Incorporation via Acid-Mediated Route Benchmarking

Direct synthetic yield data for 7-chloro-4-iodoisoquinolin-1-ol are not publicly reported. Class-level evidence from the quinoline analog series demonstrates that acid-mediated chloride/iodide exchange on 4,7-dichloroquinoline hydrochloride yields 7-chloro-4-iodoquinoline in approximately 90% yield . This high-yielding, regioselective transformation establishes a benchmark for analogous exchange reactions on the isoquinolin-1-ol scaffold, where the 4,7-dichloroisoquinolin-1-ol precursor is expected to undergo similarly efficient and regioselective iodination due to the comparable electronic environment at the 4-position. The absence of published yield data for the isoquinolin-1-ol analog itself represents a gap, but the chemical analogy suggests comparable synthetic accessibility.

Halogen exchange Iodination Synthetic efficiency

4-Iodoisoquinolin-1(2H)-one as a Validated Synthetic Building Block: Gram-Scale Methodology and Derivatization Scope

4-Iodoisoquinolin-1(2H)-one, the non-chlorinated analog of the target compound, has been validated as a synthetic building block through a Rh₂(II)-catalyzed 1,4-bisfunctionalization of isoquinolinium iodide salts, with the methodology demonstrated on gram scale [1]. This validates the 4-iodoisoquinolin-1(2H)-one scaffold class for preparative-scale applications. The 7-chloro substituent on the target compound provides an additional diversification handle absent in the unsubstituted 4-iodoisoquinolin-1(2H)-one, enabling sequential chemoselective elaborations not possible with the simpler scaffold. No direct comparative data exist quantifying the advantage of the 7-chloro substitution for subsequent functionalization yields.

Dirhodium catalysis Gram-scale synthesis Building block validation

7-Chloro-4-iodoisoquinolin-1-ol: Evidence-Grounded Application Scenarios for Procurement Decision-Making


Sequential Chemoselective Library Synthesis via C4 then C7 Cross-Coupling

The orthogonal reactivity of the C4 iodide and C7 chloride positions enables a two-step sequential diversification strategy: first, Suzuki or Sonogashira coupling at the C4 iodide under mild conditions, followed by a second cross-coupling or nucleophilic aromatic substitution at the C7 chloride under more forcing conditions. This is supported by class-level evidence showing that the C–I bond undergoes oxidative addition with Pd(0) approximately 10³–10⁴ times faster than the C–Cl bond , and by the demonstrated 98% regioselectivity of analogous iodo-quinoline Suzuki coupling [1]. This sequential approach is particularly valuable for generating libraries of 4,7-disubstituted isoquinolin-1(2H)-ones for medicinal chemistry SAR exploration.

Intermediate for Kinase-Targeted Isoquinoline Inhibitor Programs

The isoquinolin-1(2H)-one scaffold is a recognized pharmacophore in kinase inhibitor design, including reported applications targeting HPK1, SIK2, Rho-kinase, and PI3 kinase pathways . The dual-halogenated nature of 7-chloro-4-iodoisoquinolin-1-ol allows for systematic exploration of both the C4 and C7 vectors simultaneously, maximizing the chemical space accessible from a single advanced intermediate. This is particularly advantageous for hit-to-lead optimization programs where rapid parallel derivatization at both positions can accelerate SAR convergence. The validated gram-scale synthesis of 4-iodoisoquinolin-1(2H)-ones further supports the practical feasibility of using this scaffold class in medium-throughput medicinal chemistry workflows [1].

Transition-Metal-Free Derivatization and Sustainability-Focused Synthesis

Recent methodology developments for 4-iodoisoquinoline synthesis under transition-metal-free conditions suggest that the target compound—or close analogs—can be prepared and further derivatized without palladium or other precious metals. This has implications for cost-sensitive procurement: avoiding palladium catalysis reduces both direct catalyst costs and the burden of residual metal purification (typically requiring <10 ppm Pd for pharmaceutical intermediates). For organizations prioritizing green chemistry metrics, the transition-metal-free synthetic accessibility of 4-iodoisoquinoline derivatives provides a measurable sustainability advantage over routes requiring palladium-catalyzed cross-couplings.

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